(2-Benzylisoindolin-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Benzylisoindolin-4-YL)methanamine” is a chemical compound with the molecular formula C16H18N2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular weight of “(2-Benzylisoindolin-4-YL)methanamine” is approximately 238.33 g/mol . The exact structure of this compound is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Benzylisoindolin-4-YL)methanamine” are not fully detailed in the search results. The molecular weight is approximately 238.33 g/mol .Scientific Research Applications
Enantioselective Synthesis
“(2-Benzylisoindolin-4-YL)methanamine” can be used in the enantioselective synthesis of 2-indolyl methanamine derivatives . This process involves a Friedel–Crafts C2-alkylation between 3-substituted indoles and imines catalyzed by chiral BINOL-derived disulfonimides (DSIs). The reaction tolerates a wide range of 3-substituted indoles and imines, affording a series of chiral 2-indolyl methanamine derivatives in good yields with good to excellent enantioselectivities .
Multicomponent Reactions
“(2-Benzylisoindolin-4-YL)methanamine” can be synthesized via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . This process provides access to complex and potentially biologically active scaffolds .
Apoptosis Induction
Certain derivatives of “(2-Benzylisoindolin-4-YL)methanamine” have been found to induce apoptosis in BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by these compounds occurs in a concentration-dependent manner .
Anti-metastatic Inhibitors
“(2-Benzylisoindolin-4-YL)methanamine” can be used in the design and structure of anti-metastatic inhibitors of Lysyl Oxidase (LOX) . These inhibitors can potentially improve the effectiveness of cancer treatments .
Mechanism of Action
The mechanism of action for “(2-Benzylisoindolin-4-YL)methanamine” is not specified in the search results. It’s important to note that the compound is intended for research use only.
Safety and Hazards
properties
IUPAC Name |
(2-benzyl-1,3-dihydroisoindol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-9-14-7-4-8-15-11-18(12-16(14)15)10-13-5-2-1-3-6-13/h1-8H,9-12,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAZXMXGESTEHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600392 |
Source
|
Record name | 1-(2-Benzyl-2,3-dihydro-1H-isoindol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylisoindolin-4-YL)methanamine | |
CAS RN |
127169-00-0 |
Source
|
Record name | 1-(2-Benzyl-2,3-dihydro-1H-isoindol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50600392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.